molecular formula C10H9NO5 B14854128 6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid

6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B14854128
M. Wt: 223.18 g/mol
InChI Key: RDXQOTVVZOQLJJ-UHFFFAOYSA-N
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Description

6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an acetyl group at the 6th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of pyridine derivatives. For instance, the compound can be synthesized by reacting 4-(methoxycarbonyl)pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and methoxy

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

6-acetyl-4-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO5/c1-5(12)7-3-6(10(15)16-2)4-8(11-7)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

RDXQOTVVZOQLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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